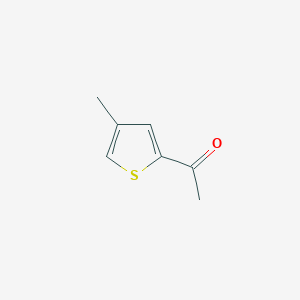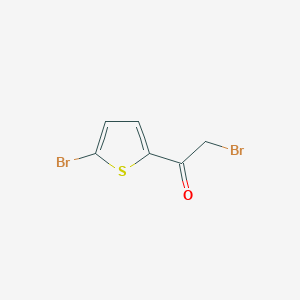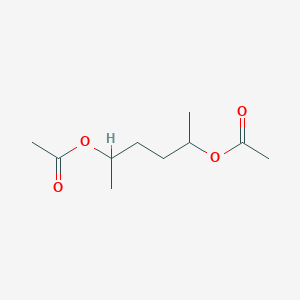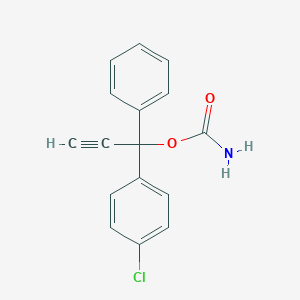![molecular formula C11H13Cl2NO2S B079255 Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- CAS No. 88522-24-1](/img/structure/B79255.png)
Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-
Vue d'ensemble
Description
Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, commonly known as PDCPS, is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold and menthol receptor that is expressed in sensory neurons and plays a crucial role in cold sensation, pain, and thermoregulation. PDCPS has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including neuropathic pain, migraine, and prostate cancer.
Mécanisme D'action
PDCPS acts as a selective inhibitor of the Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- ion channel, which is primarily expressed in sensory neurons. Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- is activated by cold temperatures and menthol, leading to the sensation of cold and pain. PDCPS blocks the activity of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, thereby reducing the sensation of cold and pain. This mechanism of action makes PDCPS a potential therapeutic agent for various diseases that involve cold sensation and pain.
Biochemical and Physiological Effects
PDCPS has been shown to have potent analgesic effects in animal models of neuropathic pain. It has also been found to inhibit the growth of prostate cancer cells in vitro. PDCPS has been shown to have antimigraine effects, reducing the frequency and severity of migraine attacks in animal models. PDCPS has been found to have minimal toxicity and side effects, making it a promising candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
PDCPS has several advantages for lab experiments. It is readily available and easy to synthesize, making it a convenient tool for researchers. PDCPS has been extensively studied and characterized, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, PDCPS also has some limitations. It is a potent inhibitor of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, making it difficult to study the physiological and pathological roles of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- in the absence of PDCPS. Additionally, PDCPS has limited selectivity for Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, inhibiting other ion channels and receptors at higher concentrations.
Orientations Futures
There are several future directions for the study of PDCPS. One potential direction is the development of more selective Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- inhibitors that do not inhibit other ion channels and receptors. Another direction is the investigation of the physiological and pathological roles of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- in the absence of PDCPS. Additionally, the therapeutic potential of PDCPS in various diseases, including neuropathic pain, migraine, and prostate cancer, warrants further investigation. Finally, the development of PDCPS analogs with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
Applications De Recherche Scientifique
PDCPS has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent analgesic effects in animal models of neuropathic pain, making it a promising candidate for the treatment of chronic pain. PDCPS has also been found to inhibit the growth of prostate cancer cells, suggesting its potential use as an anticancer agent. Additionally, PDCPS has been shown to have antimigraine effects, making it a potential treatment option for migraine patients.
Propriétés
Numéro CAS |
88522-24-1 |
|---|---|
Nom du produit |
Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- |
Formule moléculaire |
C11H13Cl2NO2S |
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
1-(2,5-dichlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Clé InChI |
BXSVOWIFQVJUKH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)





![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)





